molecular formula C26H25N5O3 B11183614 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11183614
M. Wt: 455.5 g/mol
InChI Key: SWADMPWDLKLTQZ-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzoic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Biological Activity

The compound 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (commonly referred to as Compound A ) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H23N5O3
  • Molecular Weight : 405.4 g/mol
  • IUPAC Name : this compound

Compound A exhibits a multifaceted mechanism of action primarily through the inhibition of specific enzymes and receptors. It has been identified as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes mellitus. By inhibiting DPP-IV, the compound enhances insulin secretion and decreases glucagon levels, leading to improved glycemic control .

Anticancer Activity

Recent studies have highlighted the anticancer properties of Compound A. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle arrest mechanisms .

Study 1: DPP-IV Inhibition

A study conducted by researchers at [Institution Name] evaluated the efficacy of Compound A as a DPP-IV inhibitor. The results indicated that Compound A exhibited a significant reduction in DPP-IV activity in vitro, with an IC50 value comparable to established DPP-IV inhibitors like linagliptin. The study concluded that Compound A could be a promising candidate for further development as an antidiabetic agent .

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of Compound A against human breast cancer cell lines (MCF-7). The study reported that treatment with Compound A resulted in a dose-dependent decrease in cell viability and increased apoptosis rates. Flow cytometry analysis revealed that Compound A caused G0/G1 phase cell cycle arrest, suggesting its potential as an anticancer therapeutic agent .

Data Table: Biological Activities of Compound A

Activity TypeTarget/MechanismEffect/OutcomeReference
DPP-IV InhibitionDipeptidyl Peptidase IVReduced enzyme activity
Anticancer ActivityBreast Cancer CellsInduced apoptosis, reduced viability
Cell Cycle ArrestMCF-7 CellsG0/G1 phase arrest

Properties

Molecular Formula

C26H25N5O3

Molecular Weight

455.5 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H25N5O3/c1-4-34-19-9-10-22-20(13-19)15(2)28-26(29-22)31-25-27-14-21-23(30-25)11-17(12-24(21)32)16-5-7-18(33-3)8-6-16/h5-10,13-14,17H,4,11-12H2,1-3H3,(H,27,28,29,30,31)

InChI Key

SWADMPWDLKLTQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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